molecular formula C19H20F2N2O B6128885 2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine

2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine

カタログ番号 B6128885
分子量: 330.4 g/mol
InChIキー: UUXDXJJALHMMCR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine, also known as JNJ-39393406, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has shown promising results in various scientific research studies.

作用機序

2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine acts as an antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic pathway of the brain. By blocking the activity of this receptor, 2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine can modulate the release of dopamine in the brain, which is involved in the regulation of reward, motivation, and mood.
Biochemical and physiological effects:
2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine has been shown to have various biochemical and physiological effects. It has been found to reduce the self-administration of drugs of abuse such as cocaine and nicotine in animal models. It has also been shown to have antidepressant-like effects in animal models of depression. 2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine has been found to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.

実験室実験の利点と制限

2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine has several advantages as a research tool. It is a highly selective antagonist of the dopamine D3 receptor, which allows for the specific modulation of this receptor without affecting other dopamine receptors. It has also been found to have a favorable safety profile in preclinical studies, which makes it a suitable candidate for further development as a therapeutic agent. However, one of the limitations of 2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several future directions for the research on 2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine. One potential application is in the treatment of addiction, where it has shown promising results in preclinical studies. Another potential application is in the treatment of depression, where it has been found to have antidepressant-like effects in animal models. Further research is needed to determine the efficacy and safety of 2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine in clinical trials. Additionally, there is a need for the development of more efficient synthesis methods and improved formulations to enhance its solubility and bioavailability.

合成法

The synthesis of 2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine involves the reaction of 2-pyridinecarboxaldehyde with 2,6-difluoro-α-bromoethylbenzene in the presence of sodium hydride. The resulting product is then reacted with piperidine-1-carboxylic acid to yield 2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine. The purity of the compound can be improved by recrystallization from a suitable solvent.

科学的研究の応用

2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders such as addiction, schizophrenia, and depression. 2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine has shown promising results in preclinical studies for the treatment of these disorders.

特性

IUPAC Name

[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c20-16-6-3-7-17(21)15(16)10-9-14-5-4-12-23(13-14)19(24)18-8-1-2-11-22-18/h1-3,6-8,11,14H,4-5,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXDXJJALHMMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=N2)CCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。